molecular formula C27H33N3O2 B13742747 1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 233748-97-5

1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B13742747
CAS No.: 233748-97-5
M. Wt: 431.6 g/mol
InChI Key: SZIUNQUOZSLTOZ-UHFFFAOYSA-N
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Description

1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound featuring a unique structure that combines elements of indole and pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the pyridine ring. Key steps include:

    Condensation Reactions: These are used to form the core structure of the compound.

    Alkylation: Introduction of butyl groups at specific positions.

    Cyclization: Formation of the indole and pyridine rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: To facilitate the desired reactions and minimize side products.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the indole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: Involvement in signal transduction pathways, influencing cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-2-[2-[3-[2-(1-butyl-5-chloro-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-5-chloro-3,3-dimethyl-3H-indolium
  • 1-Butyl-2-[5-(1-butyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-penta-1,3-dienyl]-3,3-dimethyl-3H-indolium butyltriphenylborate

Uniqueness

1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique combination of indole and pyridine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

233748-97-5

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

1-butyl-5-[2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C27H33N3O2/c1-6-8-16-29-23-13-11-10-12-22(23)27(4,5)24(29)15-14-20-19(3)21(18-28)26(32)30(25(20)31)17-9-7-2/h10-15H,6-9,16-17H2,1-5H3

InChI Key

SZIUNQUOZSLTOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=CC=C3C(=C(C(=O)N(C3=O)CCCC)C#N)C)(C)C

Origin of Product

United States

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